molecular formula C17H14N2O3 B2379245 1-Cyclopropyl-5-(2-hydroxy-5-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 554407-87-3

1-Cyclopropyl-5-(2-hydroxy-5-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B2379245
CAS No.: 554407-87-3
M. Wt: 294.31
InChI Key: VJOYOYDUVDTQBB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-5-(2-hydroxy-5-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. The starting materials often include cyclopropylamine, 2-hydroxy-5-methylbenzoic acid, and other reagents necessary for forming the pyridine ring and introducing the nitrile group. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-5-(2-hydroxy-5-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the nitrile group would produce an amine .

Scientific Research Applications

1-Cyclopropyl-5-(2-hydroxy-5-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action for 1-Cyclopropyl-5-(2-hydroxy-5-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopropyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • 1-Cyclopropyl-5-(2-hydroxy-4-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Uniqueness

1-Cyclopropyl-5-(2-hydroxy-5-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to the specific positioning of the hydroxy and methyl groups on the benzoyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different interactions with molecular targets compared to similar compounds .

Properties

IUPAC Name

1-cyclopropyl-5-(2-hydroxy-5-methylbenzoyl)-2-oxopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-10-2-5-15(20)14(6-10)16(21)12-7-11(8-18)17(22)19(9-12)13-3-4-13/h2,5-7,9,13,20H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOYOYDUVDTQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)C2=CN(C(=O)C(=C2)C#N)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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